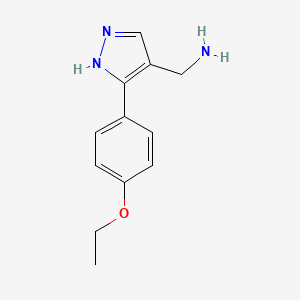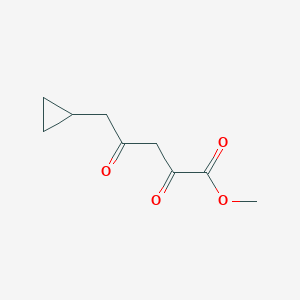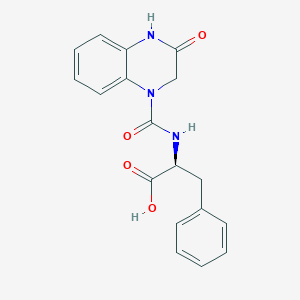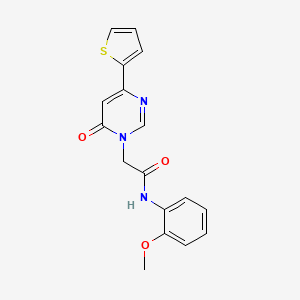![molecular formula C21H22N2O5 B2916179 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide CAS No. 898454-18-7](/img/structure/B2916179.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a 4-ethoxybenzamide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the benzodioxin ring and the pyrrolidinone ring could potentially lead to interesting conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxin and pyrrolidinone rings could affect its solubility and stability .科学的研究の応用
Antibacterial Agent
This compound has shown potential as an antibacterial agent. It has been found to inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a promising candidate for the development of new antibacterial drugs .
Antifungal Agent
The compound is also used in the pharmaceutical industry as an antifungal agent . This broadens its potential use in treating various fungal infections .
Anti-inflammatory Agent
It has been reported to have anti-inflammatory properties . This suggests that it could be used in the treatment of conditions associated with inflammation .
Anti-protozoal Agent
The compound has been employed as an anti-protozoal agent . This indicates its potential use in combating diseases caused by protozoan parasites .
HIV Protease Inhibitor
The compound has been publicized as a potent HIV protease inhibitor . This suggests its potential use in the treatment of HIV/AIDS .
Anti-cancer Agent
It has also been reported as an anti-cancer agent . This indicates its potential use in cancer treatment .
Nonlinear Optical Material
A study has suggested that the compound could be a potential nonlinear optical (NLO) material for frequency generator, optical limiters, and optical switching applications .
Organic Synthesis Reactions
The compound can also be used in organic synthesis reactions to produce dendrimers . This expands its potential use in the field of materials science .
作用機序
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neural signal transmission. On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of these enzymes can potentially reduce inflammation .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it can be inferred that the compound may affect neural signal transmission and inflammatory responses by inhibiting cholinesterases and lipoxygenase enzymes, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWLJGCUONMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)

![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)